molecular formula C8H14ClNO B1432969 1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride CAS No. 1810070-14-4

1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride

Cat. No. B1432969
CAS RN: 1810070-14-4
M. Wt: 175.65 g/mol
InChI Key: URFQDTRFLKESTD-UHFFFAOYSA-N
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Description

“1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1810074-74-8 . It has a molecular weight of 175.66 . The IUPAC name for this compound is (S)-1- (5-methylfuran-2-yl)propan-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for “1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride” is 1S/C8H13NO.ClH/c1-3-7(9)8-5-4-6(2)10-8;/h4-5,7H,3,9H2,1-2H3;1H/t7-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere .

Scientific Research Applications

Catalysis

The compound can serve as a catalyst in certain chemical reactions . For instance, it can be used as a ligand in metal-catalyzed reactions .

Material Science

In the field of material science, this compound can be used in the development of new materials . Its unique properties can contribute to the creation of materials with specific characteristics .

Chromatography

The compound can be used in chromatography, a method used in laboratories for the separation of a mixture . It can be used as a reference standard or a target compound in chromatographic analysis .

Safety and Handling Studies

The compound’s safety information and handling procedures are often studied for laboratory safety purposes . Understanding its properties can help ensure safe and proper handling .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

1-(5-methylfuran-2-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-3-7(9)8-5-4-6(2)10-8;/h4-5,7H,3,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFQDTRFLKESTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(O1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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